molecular formula C15H18N2O4S B2852176 Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate CAS No. 2034528-70-4

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2852176
CAS No.: 2034528-70-4
M. Wt: 322.38
InChI Key: HDSSRYNUEGPYQQ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-(3,5-Dimethylisoxazol-4-yl)ethanol . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related isoxazole derivative was synthesized and characterized by spectroscopy .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate, has been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Isoxazole derivatives have been studied for their potential as BRD4 inhibitors .

Scientific Research Applications

Diverse Applications in Chemical Synthesis

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical synthesis. For instance, compounds like Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and Ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been synthesized and utilized to create monoazo disperse dyes, demonstrating their application in the dyeing of polyester fibers. These dyes exhibit a range of colors from yellow to brownish purple with good fastness properties, although they display poor photostability (Iyun et al., 2015).

Contribution to Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their bioactive potentials. For example, compounds bearing multiple functional groups synthesized from 2,4-Dimethylcarbolic acid have shown significant antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase inhibitory activity. This highlights their potential in the development of new therapeutic agents (Rasool et al., 2016).

Advances in Material Sciences

This compound and its related derivatives also find applications in material sciences, such as in the synthesis of bridged-ring nitrogen compounds. These compounds, acting as conformationally restricted dopamine analogues, are crucial in the development of materials with specific biological activities, demonstrating the compound's utility beyond mere chemical synthesis (Gentles et al., 1991).

Mechanism of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Properties

IUPAC Name

ethyl 5-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-5-20-15(19)14-8(2)6-13(22-14)16-12(18)7-11-9(3)17-21-10(11)4/h6H,5,7H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSSRYNUEGPYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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